The compound is synthesized primarily for research purposes, particularly in organic chemistry and medicinal chemistry. It serves as an intermediate in the synthesis of more complex organic molecules and has been investigated for potential bioactive properties, including anti-inflammatory and anticancer activities.
The synthesis of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline typically involves a nucleophilic substitution reaction. The most common method is the reaction between 4-chloro-2-(trifluoromethyl)aniline and 3-methoxypropyl alcohol under basic conditions.
The molecular structure of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline can be analyzed using various spectroscopic techniques:
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline can undergo several chemical reactions:
The mechanism of action of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline involves its interaction with biological targets:
Research indicates that this compound may exhibit potential therapeutic properties, making it a candidate for further investigation in drug discovery programs targeting inflammation and cancer .
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline has several scientific applications:
The trifluoromethyl (-CF₃) group appended to the aniline ring in 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline confers multiple advantages rooted in its distinct physicochemical properties. With a high van der Waals volume (∼38.3 ų) and extreme electronegativity (χ = 3.46), the -CF₃ group creates a significant dipole moment orthogonal to the aromatic plane, enhancing electrostatic interactions with target proteins. This group's strong electron-withdrawing character (-σI = 0.39, -σR = 0.12) profoundly influences the electron density of the aniline nitrogen, modulating both basicity (pKa) and resonance stabilization [3] [6]. Consequently, this electronic perturbation impacts hydrogen-bond donor capacity and reduces susceptibility to oxidative metabolism. The fluorine atoms' lipophilicity (π = 0.90) enhances membrane permeability, facilitating cellular uptake – a critical factor for intracellular targets. Mechanistically, the compound serves as a precursor for photocatalyzed fluoroalkylation reactions, where its electron-rich aromatic system readily engages with electrophilic fluoroalkyl radicals (e.g., from fluoroalkyl halides, Togni's reagents, or Umemoto's reagents) under visible light irradiation in the presence of transition metal catalysts (Ir, Ru) or organic dyes like Rose Bengal [3]. This reactivity underpins its utility in constructing complex fluorinated architectures for drug candidates.
The 3-methoxypropoxy (-OCH₂CH₂CH₂OCH₃) side chain at the para-position relative to the aniline nitrogen represents a deliberate design strategy to optimize absorption, distribution, and solubility profiles. Compared to shorter alkoxy chains (e.g., methoxy) or rigid aromatic linkers, this flexible triethylene glycol-derived moiety enhances aqueous solubility through ether oxygen hydrogen-bond acceptance while maintaining moderate lipophilicity for membrane penetration [5] [9]. The propoxy spacer's conformational flexibility allows optimal positioning for interactions with target binding sites while reducing crystallinity – a common limitation with planar aromatic systems. This structural feature mitigates the high logP often associated with trifluoromethylarenes, contributing to improved drug-likeness. Metabolically, the alkoxyether linkage exhibits greater stability against cytochrome P450-mediated dealkylation compared to alkyl chains, extending plasma half-life. The terminal methoxy group provides a synthetic handle for further functionalization or prodrug derivatization without compromising the aniline’s reactivity in electrophilic substitution or diazotization reactions, making it a versatile building block for lead optimization campaigns.
The strategic incorporation of alkoxyether chains onto trifluoromethylaniline cores emerged as an evolution from simpler analogues like 4-methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7), which demonstrated utility in synthesizing bioactive heterocycles but suffered from suboptimal pharmacokinetic properties [6]. Early synthetic routes to alkoxy-substituted trifluoromethylanilines relied on classical nucleophilic aromatic substitution (SNAr) or Ullmann ether coupling, often requiring harsh conditions and yielding mixtures of regioisomers. The development of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (CAS 946697-97-8) specifically addressed limitations of first-generation compounds like 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride (CAS 1588441-12-6), which exhibited excessive lipophilicity [8]. Catalytic advancements, particularly cobalt-catalyzed C-O coupling methodologies, enabled efficient and regioselective installation of the 3-methoxypropoxy group onto 2-nitro-4-halo(trifluoromethyl)benzenes, followed by nitro group reduction [10]. Parallel innovations in visible light photocatalysis facilitated late-stage fluoroalkylation of pre-functionalized aniline derivatives, expanding accessible chemical space [3]. Current commercial availability (e.g., 500mg at $205-$294) reflects scaled-up synthetic protocols [2] [5], enabling broader exploration in medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and antimicrobial agents.
Despite its promising attributes, significant research gaps persist regarding this compound’s application potential. First, comprehensive structure-activity relationship (SAR) studies remain limited, particularly concerning the conformational preferences of the 3-methoxypropoxy tether upon binding to biological targets. Systematic comparisons with alternative linkers (e.g., 2-methoxyethoxy, as in CAS 879047-80-0 [9], or 3-methoxyphenoxy in CAS 946784-63-0 [4]) are scarce in published medicinal chemistry campaigns. Second, catalytic methodologies for direct, regioselective introduction of the 3-methoxypropoxy group into pre-existing drug scaffolds are underdeveloped compared to established trifluoromethylation techniques. Third, the compound’s behavior under photopharmaceutical conditions – leveraging its aniline chromophore for light-activated drug release – is unexplored despite demonstrated applications of Rose Bengal-photocatalyzed perfluoroalkylations in water [3]. Fourth, metabolic fate studies beyond microsomal stability assays are absent; potential oxidation at the propoxy β-position or O-demethylation could generate reactive metabolites. Opportunities exist in exploiting its dual functionality for synthesizing bifunctional conjugates (e.g., PROTACs), developing solid-state forms (co-crystals/salts) to enhance material properties, and applying earth-abundant metal catalysis (e.g., Co) for sustainable derivatization as demonstrated for related fluoroalkylated anilines [10].
Table 1: Structural and Commercial Comparison of Key Trifluoromethylaniline Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinctive Feature | Primary Research Application |
---|---|---|---|---|---|
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | 946697-97-8 | C₁₁H₁₄F₃NO₂ | 249.23 | Flexible alkoxyether linker | Kinase inhibitor scaffolds, solubility modulators [1] [5] |
4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 | C₈H₈F₃NO | 191.15 | Compact methoxy group | Benzotriazole/benzimidazole precursor [6] |
4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline | 946784-63-0 | C₁₄H₁₂F₃NO₂ | 283.25 | Aromatic biaryl ether linkage | Not specified [4] |
4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline | 879047-80-0 | C₁₀H₁₂F₃NO₂ | 235.20 | Ethylene glycol-derived chain | Not specified [9] |
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline·HCl | 1588441-12-6 | C₈H₆ClF₆NO | 281.59 | Dual trifluoroalkoxy/trifluoromethyl | Not specified [8] |
Table 2: Synthetic Methodologies Relevant to 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline Derivatives
Synthetic Strategy | Catalyst/Reagents | Key Advantages | Limitations/Challenges | Reference Context |
---|---|---|---|---|
Visible Light Photocatalysis | Ir/Ru-polypyridyl complexes, Rose Bengal | Mild conditions (RT), functional group tolerance, utilizes blue-red light | Requires specialized photocatalysts, scale-up challenges | [3] |
Cobalt-Catalyzed C-O Coupling | Co-based catalysts, hexafluoroisopropanol | Earth-abundant metal, operational simplicity, broad substrate scope | Limited scope for longer alkoxy chains (e.g., >C3) | [10] |
Classical SNAr Etherification | K₂CO₃/DMF, 4-fluoro-2-(trifluoromethyl)aniline | High reliability, commercially available precursors | High temperatures (100-150°C), regiochemistry control | [5] |
Transition Metal-Catalyzed (Pd, Cu) O-Arylation | Pd₂(dba)₃/XPhos, CuI/1,10-phenanthroline | Superior for sterically hindered partners | Catalyst cost, sensitivity to oxygen/moisture | Not explicitly covered |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: